C22H16BrF3N2O3S
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Overview
Description
The compound with the molecular formula C22H16BrF3N2O3S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H16BrF3N2O3S typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of a core structure, followed by the introduction of functional groups such as bromine, fluorine, and sulfur. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C22H16BrF3N2O3S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
C22H16BrF3N2O3S: has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or catalysts.
Mechanism of Action
The mechanism of action of C22H16BrF3N2O3S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
C22H16ClF3N2O3S: A similar compound with chlorine instead of bromine.
C22H16BrF2N2O3S: A compound with one less fluorine atom.
C22H16BrF3N2O2S: A compound with one less oxygen atom.
Uniqueness
C22H16BrF3N2O3S: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H16BrF3N2O3S |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
4-benzyl-N-(4-bromophenyl)-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C22H16BrF3N2O3S/c23-14-6-8-15(9-7-14)27-22(29)16-17(24)19(26)21-20(18(16)25)28(10-11-32(21,30)31)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,27,29) |
InChI Key |
SRJMUIWVPYSTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1CC3=CC=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
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